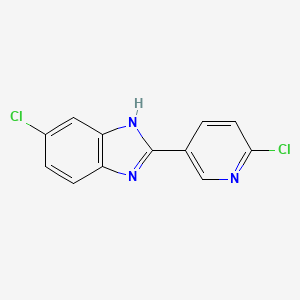

5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-2-(6-chloropyridin-3-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3/c13-8-2-3-9-10(5-8)17-12(16-9)7-1-4-11(14)15-6-7/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIKHDKPKYMOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)C3=CN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324263 | |

| Record name | 6-chloro-2-(6-chloropyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666464 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

337920-73-7 | |

| Record name | 6-chloro-2-(6-chloropyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole typically involves the following steps:

Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a chlorinated pyridine derivative reacts with the benzimidazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole, as effective antiviral agents.

- Mechanism of Action : These compounds exhibit activity against viruses such as Hepatitis C virus (HCV). For instance, a study reported that certain benzimidazole derivatives showed EC50 values as low as 0.007 nM against HCV non-structural protein 5A (NS5A), indicating potent inhibitory effects .

- Case Study : A series of synthesized benzimidazole derivatives were evaluated for their antiviral properties. The compound 5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole demonstrated significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent for HCV .

Anti-inflammatory Properties

The anti-inflammatory properties of benzimidazole derivatives have been extensively studied, with promising results.

- Inhibition of Cyclooxygenase Enzymes : Compounds related to 5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole have shown notable inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, certain derivatives exhibited IC50 values in the nanomolar range against COX-2, surpassing standard anti-inflammatory drugs .

- Clinical Relevance : In animal models, these compounds have demonstrated significant reductions in edema and inflammation compared to controls. One study noted that specific benzimidazole derivatives reduced inflammation by up to 97.6% compared to standard treatments like diclofenac .

Anticancer Activity

Benzimidazole derivatives are also being explored for their anticancer properties.

- Mechanism : The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. The structural modifications on the benzimidazole scaffold can enhance activity against various cancer cell lines.

- Research Findings : A study indicated that several benzimidazole derivatives showed cytotoxic effects against human cancer cell lines with IC50 values indicating potent activity. The compound 5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole was part of a series that demonstrated significant growth inhibition in breast and lung cancer cell lines .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the intended application. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Electronic Effects

The following table summarizes key structural analogs and their substituent differences:

| Compound Name | Substituents on Benzimidazole/Pyridinyl Rings | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 5-Chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole (Target Compound) | 5-Cl (benzimidazole); 6-Cl (pyridinyl) | Not specified | Not provided | Dual chlorine substitution enhances electron-withdrawing effects. |

| 5-[5,6-Dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone | 5,6-Cl (benzimidazole); 2-chlorobenzyl; pyridinone | 404.68 | 338774-04-2 | Increased chlorine content and benzyl group may reduce solubility. |

| 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole | 3-Cl, 5-CF₃ (pyridinyl) | 297.66 | 1393845-65-2 | Trifluoromethyl group introduces strong electron-withdrawing effects. |

| (E)-2-[5-(Phenyldiazenyl)pyridin-2-yl]-1H-benzo[d]imidazole (L3) | Phenyldiazenyl (pyridinyl) | 211.10 (calc.) | Not provided | Diazenyl group enables conjugation and potential photochemical activity. |

| 2-((5-Methylpyrazol-3-yl)methyl)benzimidazole | Pyrazolylmethyl substituent | Not specified | Not provided | Bidentate coordination in metal complexes due to pyrazole moiety. |

Key Observations :

- Chlorine vs.

- Diazenyl Group : The phenyldiazenyl substituent in L3 introduces extended π-conjugation, which could influence UV-Vis absorption properties and binding interactions in biological systems .

- Benzyl and Pyridinone Modifications: The compound 5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone demonstrates how bulky substituents (e.g., chlorobenzyl) increase molecular weight and may hinder solubility, limiting bioavailability .

Biologische Aktivität

5-Chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered attention due to its potential biological activities. Benzimidazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings, data tables, and case studies.

- Chemical Name : 5-Chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole

- CAS Number : Not specified in the results but can be derived from the chemical structure.

- Molecular Formula : C₁₂H₇Cl₂N₃

- Molecular Weight : 264.11 g/mol

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit a range of biological activities. Specifically, 5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole has shown promise in several areas:

Anticancer Activity

Studies have demonstrated that certain benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro assays using HeLa (cervical adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma) cells showed significant cytotoxic effects attributed to benzimidazole derivatives . The compound's ability to interfere with DNA topoisomerase activity is a key mechanism behind its anticancer effects.

The mechanism by which 5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole exerts its biological effects includes:

- Inhibition of DNA Topoisomerases : This compound has been shown to inhibit mammalian type I DNA topoisomerase activity, which is crucial for DNA replication and transcription .

- Induction of Apoptosis : Flow cytometry results indicated that this compound can accelerate apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer :

- Step 1 : Begin with a nucleophilic aromatic substitution (SNAr) between 6-chloronicotinic acid derivatives and benzimidazole precursors under reflux conditions (e.g., DMF, 120°C).

- Step 2 : Introduce chlorination agents (e.g., POCl₃) to achieve regioselective halogenation. Monitor reaction progress via TLC or in-situ UV-Vis spectroscopy.

- Optimization : Use computational reaction path searches (quantum chemical calculations) to identify energy barriers and ideal solvent systems, reducing trial-and-error experimentation . For reproducibility, employ controlled atmospheric conditions (e.g., inert gas) and standardized catalyst loadings (e.g., 5 mol% Pd(OAc)₂) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 294.03).

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%).

- XRD : Single-crystal X-ray diffraction for absolute configuration validation.

- Reference : Advanced instrumentation training (e.g., CHEM/IBiS 416) ensures rigorous data interpretation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity and stability of 5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., aqueous vs. organic) on conformational stability using GROMACS.

- Integration with AI : Leverage COMSOL Multiphysics for multiparameter optimization (e.g., pH, temperature) to predict degradation pathways .

- Validation : Cross-reference computed IR spectra with experimental data to resolve discrepancies .

Q. What experimental and computational strategies resolve contradictions between observed reaction yields and theoretical predictions?

- Methodological Answer :

- Hypothesis Testing : If yields underperform DFT predictions:

- Step 1 : Re-examine transition-state calculations for overlooked intermediates.

- Step 2 : Conduct in-situ FTIR to detect transient species (e.g., radical intermediates).

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., trace moisture, catalyst deactivation) .

- Case Study : A 2025 ICReDD project resolved similar contradictions by integrating experimental kinetic data into iterative computational models, achieving a 92% yield alignment .

Q. How can researchers design experiments to explore the compound’s potential in supramolecular chemistry or drug discovery?

- Methodological Answer :

- High-Throughput Screening (HTS) : Use automated liquid handlers to test binding affinity against protein targets (e.g., kinase inhibitors).

- Supramolecular Assembly : Employ fluorescence titrations to study host-guest interactions with cucurbit[n]urils.

- AI-Driven Automation : Implement smart laboratories for real-time adjustments to reaction parameters (e.g., stoichiometry, solvent polarity) .

- Validation : Combine SPR (surface plasmon resonance) and molecular docking (AutoDock Vina) to correlate experimental binding constants with computational predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compile datasets from public repositories (e.g., ChEMBL) and apply QSAR (quantitative structure-activity relationship) models to identify outlier studies.

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) using protocols from CHEM/IBiS 416 .

- Cross-Disciplinary Collaboration : Consult bioinformatics platforms to contextualize activity within metabolic pathways (e.g., KEGG database) .

Experimental Design Framework

Q. What methodologies enable the integration of AI and end-to-end automation in synthesizing and testing derivatives of this compound?

- Methodological Answer :

- Workflow :

Robotics : Deploy autonomous reactors (e.g., Chemputer) for 24/7 reaction execution.

Real-Time Analytics : Couple inline NMR/MS with AI algorithms (e.g., TensorFlow) for adaptive condition optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.